3-(Azidomethyl)-6-chloro-2-methoxypyridine
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Overview
Description
3-(Azidomethyl)-6-chloro-2-methoxypyridine is a chemical compound that features a pyridine ring substituted with an azidomethyl group at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-chloro-2-methoxypyridine typically involves the introduction of the azidomethyl group onto a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-6-chloro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-6-chloro-2-methoxypyridine.
Cycloaddition: Triazole derivatives when reacted with alkynes.
Scientific Research Applications
3-(Azidomethyl)-6-chloro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-6-chloro-2-methoxypyridine depends on its specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)-6-chloro-2-methoxypyridine: Features an azidomethyl group, chlorine, and methoxy group on a pyridine ring.
3,3-Bis(azidomethyl)oxetane: Contains two azidomethyl groups on an oxetane ring.
3-Azidomethyl-3-methyloxetane: Contains an azidomethyl group and a methyl group on an oxetane ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to other azidomethyl-substituted compounds. The presence of the chlorine and methoxy groups can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H7ClN4O |
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Molecular Weight |
198.61 g/mol |
IUPAC Name |
3-(azidomethyl)-6-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-7-5(4-10-12-9)2-3-6(8)11-7/h2-3H,4H2,1H3 |
InChI Key |
GCKNPNVRTDMHRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CN=[N+]=[N-] |
Origin of Product |
United States |
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